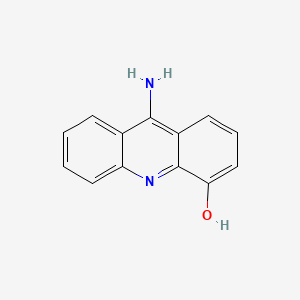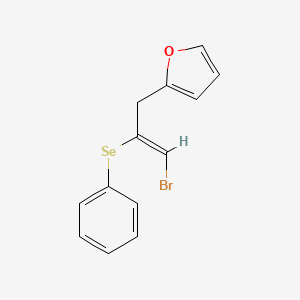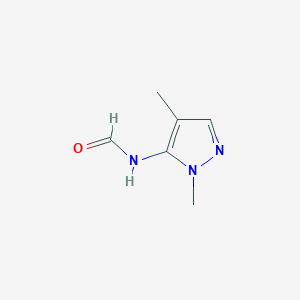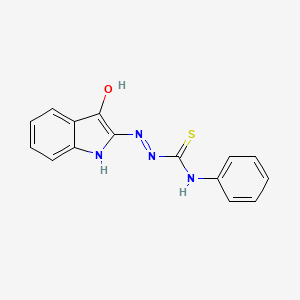![molecular formula C14H13N3 B12910052 [1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)- CAS No. 62135-61-9](/img/structure/B12910052.png)
[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)-: is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring The presence of a methyl group at the 5-position and a 4-methylphenyl group at the 2-position further distinguishes this compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)- can be achieved through various synthetic routes. One common method involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another approach involves the reaction of azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and mechanochemical methods allows for efficient and scalable production, ensuring high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: [1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)- is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents .
Medicine: In medicinal chemistry, [1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)- has been investigated for its potential as an anticancer, antiviral, and antimicrobial agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its applications range from the creation of advanced polymers to the development of novel catalysts for chemical reactions .
Mécanisme D'action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparaison Avec Des Composés Similaires
[1,2,4]Triazolo[1,5-d][1,2,4]triazines: These compounds share a similar triazole ring structure but differ in the fused ring system.
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds have a pyrimidine ring instead of a pyridine ring, leading to different biological activities.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a hydroxyl group at the 7-position and a methyl group at the 5-position, similar to the target compound.
Uniqueness: The uniqueness of [1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a 4-methylphenyl group enhances its potential for diverse applications in medicinal chemistry and material science.
Propriétés
Numéro CAS |
62135-61-9 |
|---|---|
Formule moléculaire |
C14H13N3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
5-methyl-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C14H13N3/c1-10-6-8-12(9-7-10)14-15-13-5-3-4-11(2)17(13)16-14/h3-9H,1-2H3 |
Clé InChI |
YOHHWALXRXGDCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN3C(=CC=CC3=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate](/img/structure/B12909981.png)




![3,6-Bis(4-methoxyphenyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12910015.png)



![Cyclohepta[cd]benzofuran](/img/structure/B12910040.png)



